(R)-(+)-NBD-Pro-COCl

Catalog No.
S861893
CAS No.
159717-69-8
M.F
C11H9ClN4O4
M. Wt
296.667
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-NBD-Pro-COCl

CAS Number

159717-69-8

Product Name

(R)-(+)-NBD-Pro-COCl

IUPAC Name

(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carbonyl chloride

Molecular Formula

C11H9ClN4O4

Molecular Weight

296.667

InChI

InChI=1S/C11H9ClN4O4/c12-11(17)8-2-1-5-15(8)6-3-4-7(16(18)19)10-9(6)13-20-14-10/h3-4,8H,1-2,5H2/t8-/m1/s1

InChI Key

XBQYXPYABMCADZ-MRVPVSSYSA-N

SMILES

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl

Enantiomeric Excess (ee) Determination of Amino Acids

(R)-(+)-NBD-Pro-COCl is a valuable reagent for determining the enantiomeric excess (ee) of amino acids, which refers to the purity of a chiral molecule containing both left-handed (L) and right-handed (R) enantiomers. This technique is crucial in various research fields, including:

  • Drug discovery and development: Enantiomers can exhibit different pharmacological activities, and determining the ee of drug candidates is essential for ensuring their efficacy and safety.
  • Protein and enzyme research: Understanding the chirality of amino acids is crucial for studying protein folding, enzyme function, and protein-protein interactions.

The reaction of (R)-(+)-NBD-Pro-COCl with amino acids forms fluorescent derivatives. The ratio of the fluorescence intensities of the two diastereomers formed (one from the L-amino acid and one from the D-amino acid) is directly proportional to the ee of the amino acid mixture.

Labeling of Biomolecules

(R)-(+)-NBD-Pro-COCl can be used to covalently label various biomolecules, including proteins, peptides, and carbohydrates, with a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazole) tag. This labeling technique allows researchers to:

  • Track and visualize biomolecules in cells and tissues using fluorescence microscopy techniques.
  • Study protein-protein interactions by monitoring the fluorescence changes upon binding of labeled proteins.
  • Investigate protein dynamics by measuring the fluorescence lifetime of the NBD tag.

(R)-(+)-NBD-Pro-COCl, also known as (R)-(+)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl) is a synthetic compound with the molecular formula C₁₁H₉ClN₄O₄. It features a unique structure characterized by a nitro group and a chloroformyl-pyrrolidine moiety. This compound is primarily used in organic synthesis, particularly in reactions involving the formation of carbon-nitrogen bonds and as an intermediate in various chemical transformations .

, including:

  • Acylation Reactions: It acts as an acylating agent, introducing acyl groups into substrates.
  • Nucleophilic Substitution: The chloroformyl group can undergo nucleophilic attack, facilitating the formation of new carbon-nitrogen bonds.
  • Coupling Reactions: It is utilized in coupling reactions, particularly in the synthesis of complex organic molecules .

Several methods have been developed for synthesizing (R)-(+)-NBD-Pro-COCl:

  • Direct Acylation: The compound can be synthesized through the acylation of (R)-(+)-4-Nitro-7-(2-amino-pyrrolidin-1-yl) using chloroformic acid derivatives.
  • Reflux Method: A reflux method involving the reaction of starting materials under controlled temperatures can yield the desired product efficiently.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the process and reduce the number of steps required .

(S)-(-)-DBD-Pro-COClSimilar nitro and chloroformyl groupsAntimicrobial and anticancer studies2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidBoronic acid derivative; involved in carbon-carbon couplingOrganic synthesis3-Ethoxy-5-(trifluoromethyl)phenylboronic acidBoronic acid; used in Suzuki-Miyaura reactionsOrganic synthesis

Uniqueness of (R)-(+)-NBD-Pro-COCl

(R)-(+)-NBD-Pro-COCl stands out due to its unique combination of a nitro group and a chloroformyl moiety, which enhances its reactivity compared to other compounds. Its specific stereochemistry also contributes to its distinct biological activity profile, making it a valuable compound for targeted research and applications in medicinal chemistry .

Studies on (R)-(+)-NBD-Pro-COCl have focused on its interactions with biological targets:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes, affecting metabolic pathways.
  • Protein Binding: Investigations into its binding affinity with proteins suggest potential implications for drug design and delivery systems .

XLogP3

2.2

Wikipedia

(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carbonyl chloride

Dates

Last modified: 08-15-2023

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